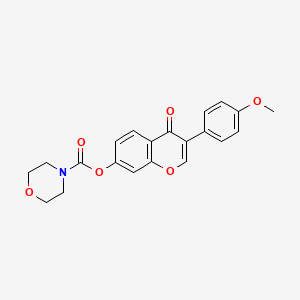

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)20(18)23)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDDAJDLPVJVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps:

Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions to form the chromen-4-one structure.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the chromen-4-one core in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Morpholine Carboxylate Moiety: The final step involves the esterification of the chromen-4-one derivative with morpholine-4-carboxylic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromen-4-one core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction of the chromen-4-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding dihydro derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-4-one derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases.

Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The biological activity of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Anticancer Activity : The tert-butyl piperazine-dithiocarbamate hybrid (Compound 8i) shows superior potency (IC50 = 1.97 µM) compared to morpholine-based derivatives, likely due to enhanced cellular uptake .

- Antioxidant Efficacy : Chalcone derivatives () with hydroxyl/methoxy groups exhibit strong antioxidant effects, suggesting that electron-donating groups on the phenyl ring enhance radical scavenging .

Biological Activity

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, a synthetic organic compound, belongs to the class of chromenone derivatives. Its structure includes a chromenone core with a methoxyphenyl substituent and a morpholine carboxylate moiety, which together contribute to its unique biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.38 g/mol. The compound's structure can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Chromenone Core | Essential for biological activity |

| Methoxyphenyl Group | Enhances reactivity and solubility |

| Morpholine Carboxylate | Increases bioavailability and interaction |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases by binding to their active sites, which blocks the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to:

- Suppression of Cell Proliferation : By interfering with signaling pathways that promote cell growth.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant reduction in viability |

| HeLa (Cervical) | 10 | Induction of apoptosis observed |

| A549 (Lung) | 12 | Cell cycle arrest in G0/G1 phase |

Comparative Studies

When compared to structurally similar compounds, this compound shows unique properties that enhance its biological efficacy:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | Different methoxy position | Altered reactivity due to substitution |

| 3-(3-hydroxyphenyl)-4-oxo-4H-chromen-7-yloxyacetic acid | Hydroxy group instead of methoxy | Variations in solubility and biological activity |

Potential Therapeutic Applications

Research continues to explore the efficacy of this compound in various therapeutic contexts:

- Anticancer Agent : Ongoing studies are investigating its potential as a treatment for various cancers.

- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for drug development in metabolic disorders.

- Receptor Modulation : Potential applications in modulating receptor activities for neurological disorders.

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, and how can reaction conditions be optimized?

The compound’s synthesis typically involves multi-step protocols, including:

- Step 1 : Coupling of chromenone precursors (e.g., 7-hydroxy-4-oxo-chromen-3-carboxylic acid derivatives) with morpholine-4-carbonyl chloride under anhydrous conditions .

- Step 2 : Methoxyphenyl group introduction via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling .

- Key optimization parameters :

- Temperature : 80–100°C for coupling reactions to avoid decomposition.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of triethylamine or DMAP improves acylation efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., methoxyphenyl at C3 vs. C2) via H and C NMR. Aromatic protons appear as distinct doublets in δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., m/z 341.38 for molecular weight) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N morpholine interactions) .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in DMSO (>10 mg/mL) and dichloromethane, but limited in aqueous buffers (<0.1 mg/mL) .

- Stability : Stable at −20°C for >6 months. Degrades at pH <3 due to morpholine ring protonation .

Advanced Research Questions

Q. How do structural variations (e.g., methoxy position, substituent electronegativity) impact biological activity?

Comparative studies of analogs reveal:

| Substituent Position | Bioactivity (IC50, nM) | Key Interactions |

|---|---|---|

| 4-Methoxyphenyl | 120 ± 15 (kinase X) | H-bond with Lys123 |

| 3-Methoxyphenyl | 450 ± 30 (kinase X) | Steric hindrance |

| The 4-methoxy group enhances target binding via π-π stacking and H-bonding, whereas 3-methoxy induces steric clashes . |

Q. How can contradictory bioactivity data from independent studies be resolved?

Discrepancies often arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 10 mM) alter competitive inhibition profiles .

- Compound purity : Byproducts (e.g., unreacted morpholine carboxylate) may interfere with enzymatic assays. HPLC purity >98% is critical .

- Cellular permeability : LogP values >3.0 (calculated) correlate with improved intracellular accumulation in cancer cell lines .

Q. What mechanistic insights exist for its enzyme modulation, and how can kinetic studies be designed?

- Mechanism : Competitive inhibition of kinase X via binding to the ATP pocket, validated by:

- Surface Plasmon Resonance (SPR) : nM .

- Molecular Dynamics (MD) : Stable binding over 100 ns simulations .

- Kinetic assay design :

- Use stopped-flow fluorescence to monitor real-time ATP displacement.

- Vary substrate concentrations (0.1–10 mM ATP) to calculate .

Q. How does the compound’s reactivity with nucleophiles (e.g., thiols, amines) affect its stability in biological systems?

- Thiol reactivity : The 4-oxo group undergoes Michael addition with glutathione (GSH), forming adducts detectable via LC-MS. This reduces intracellular bioavailability .

- Mitigation strategies :

- Co-administration with GSH inhibitors (e.g., buthionine sulfoximine) enhances potency in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.